1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by the presence of a bromoethyl group, a chlorophenylmethyl group, and a dihydrobenzodiazol-2-one core
Preparation Methods
The synthesis of 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromoethyl group: This step involves the bromination of an ethyl group using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Attachment of the chlorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Substitution reactions: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized products.
Reduction reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may interact with GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative or anxiolytic effects.
Comparison with Similar Compounds
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents, which can lead to variations in their pharmacological properties and applications. The presence of the bromoethyl and chlorophenylmethyl groups in this compound makes it unique and may confer distinct chemical and biological properties.
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
These compounds are widely studied for their therapeutic effects and are used as reference compounds in research involving benzodiazepine derivatives.
Properties
CAS No. |
2411293-73-5 |
---|---|
Molecular Formula |
C16H14BrClN2O |
Molecular Weight |
365.7 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.